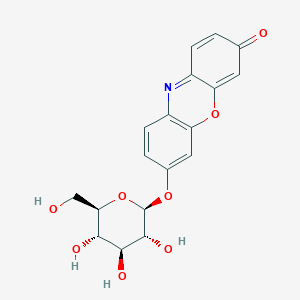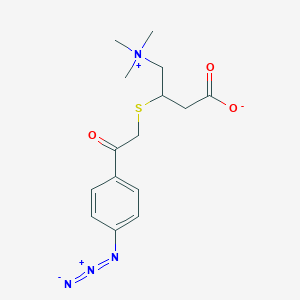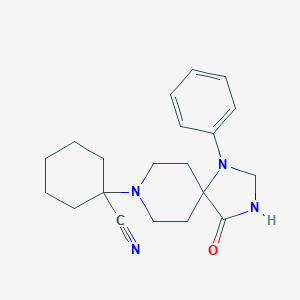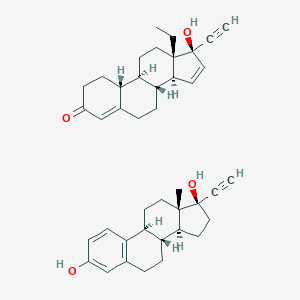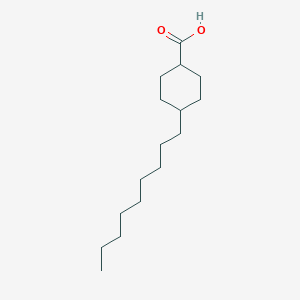
Cyclohexanecarboxylic acid, 4-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-nonyl- (CHC) is a type of fatty acid that has been extensively studied for its potential therapeutic applications. CHC is a member of the nonanoic acid family and is commonly found in various biological systems.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- is not fully understood. However, studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory pathway. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Cyclohexanecarboxylic acid, 4-nonyl- has been found to have various biochemical and physiological effects. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Cyclohexanecarboxylic acid, 4-nonyl- has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, Cyclohexanecarboxylic acid, 4-nonyl- has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low toxicity. Cyclohexanecarboxylic acid, 4-nonyl- has been found to have low toxicity in various cell lines and animal models. In addition, Cyclohexanecarboxylic acid, 4-nonyl- is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Cyclohexanecarboxylic acid, 4-nonyl-. One of the future directions is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of viral infections, such as hepatitis C. Another future direction is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Conclusion:
In conclusion, Cyclohexanecarboxylic acid, 4-nonyl- is a type of fatty acid that has been extensively studied for its potential therapeutic applications. Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties and has been found to inhibit the growth of various cancer cells and the replication of the hepatitis C virus. Cyclohexanecarboxylic acid, 4-nonyl- has low toxicity and is relatively easy to synthesize, making it a promising candidate for further study. However, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Méthodes De Synthèse
Cyclohexanecarboxylic acid, 4-nonyl- can be synthesized through various methods, including the oxidation of nonanoic acid, the reduction of 4-nitrobenzyl cyclohexanecarboxylate, and the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride. Among these methods, the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride is the most commonly used method to synthesize Cyclohexanecarboxylic acid, 4-nonyl-.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-nonyl- has been extensively studied for its potential therapeutic applications. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties. Cyclohexanecarboxylic acid, 4-nonyl- has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to inhibit the replication of the hepatitis C virus.
Propriétés
Numéro CAS |
101564-26-5 |
|---|---|
Nom du produit |
Cyclohexanecarboxylic acid, 4-nonyl- |
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
4-nonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |
Clé InChI |
ZSIQDVRFEYRRQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CCC(CC1)C(=O)O |
SMILES canonique |
CCCCCCCCCC1CCC(CC1)C(=O)O |
Autres numéros CAS |
101564-26-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




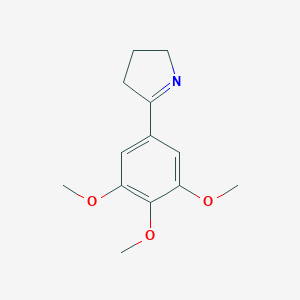

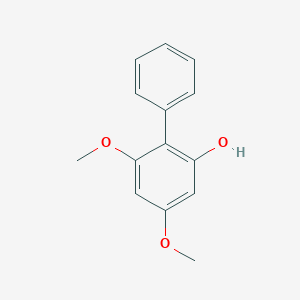
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
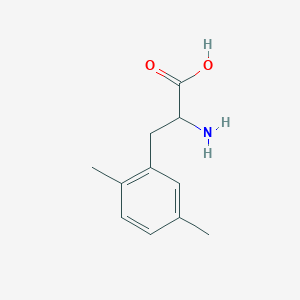
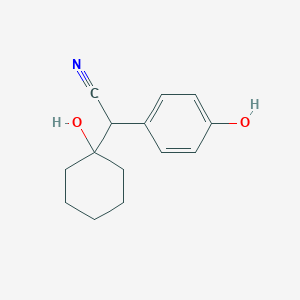
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
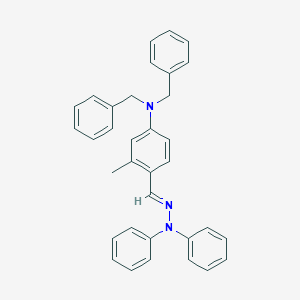
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
